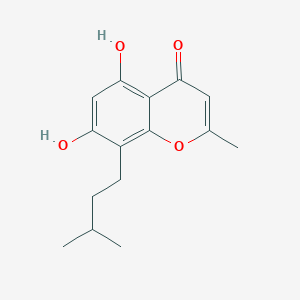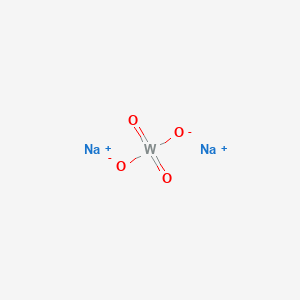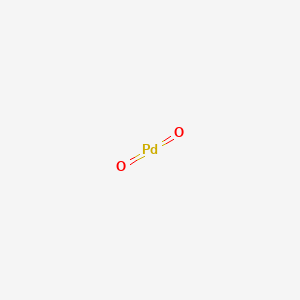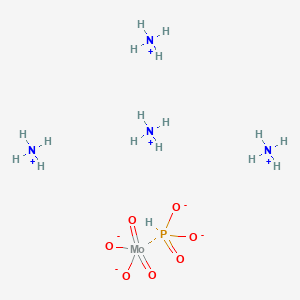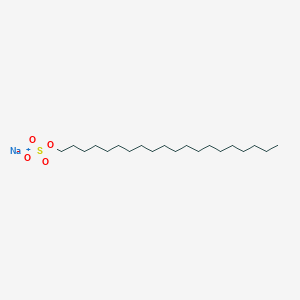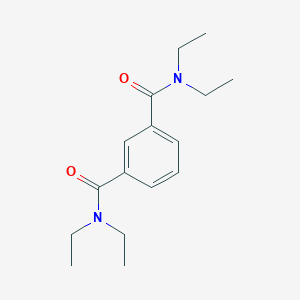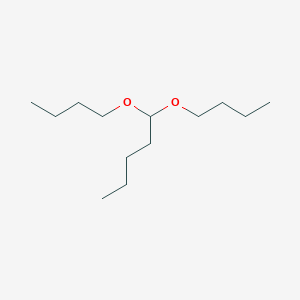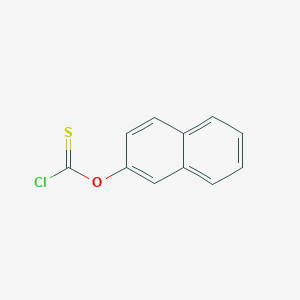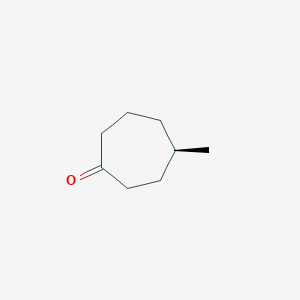
(4R)-4-Methylcycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Methylcycloheptan-1-one, also known as Pulegone, is a cyclic ketone commonly found in the essential oils of various plants. It has a unique odor and flavor and is widely used in the fragrance and flavor industry. Apart from its commercial applications, Pulegone has also been studied for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (4R)-4-Methylcycloheptan-1-one is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. (4R)-4-Methylcycloheptan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. (4R)-4-Methylcycloheptan-1-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
(4R)-4-Methylcycloheptan-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (4R)-4-Methylcycloheptan-1-one has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, (4R)-4-Methylcycloheptan-1-one has been shown to have analgesic and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It also has a unique odor and flavor, making it easy to identify. However, (4R)-4-Methylcycloheptan-1-one has some limitations for lab experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, (4R)-4-Methylcycloheptan-1-one has a low stability at high temperatures, making it unsuitable for experiments that involve high temperatures.
Zukünftige Richtungen
There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one. One potential direction is the development of (4R)-4-Methylcycloheptan-1-one-based drugs for the treatment of various diseases. Another direction is the study of the potential synergistic effects of (4R)-4-Methylcycloheptan-1-one with other compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4R)-4-Methylcycloheptan-1-one can provide valuable insights into its therapeutic potential. Finally, the study of the potential toxicity of (4R)-4-Methylcycloheptan-1-one is essential for its safe use in various applications.
Conclusion:
In conclusion, (4R)-4-Methylcycloheptan-1-one is a cyclic ketone with a unique odor and flavor. It has various commercial applications in the fragrance and flavor industry and has also been studied for its potential therapeutic properties. (4R)-4-Methylcycloheptan-1-one has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. It also has potential anticancer properties. (4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, with the oxidation of menthone being the most commonly used method. While (4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one, including the development of (4R)-4-Methylcycloheptan-1-one-based drugs and the study of its potential toxicity.
Synthesemethoden
(4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, including the oxidation of menthone, the reduction of piperitone, and the rearrangement of α-pinene oxide. The most commonly used method is the oxidation of menthone, which involves the use of oxidizing agents such as chromic acid or potassium permanganate. This method yields a high purity of (4R)-4-Methylcycloheptan-1-one, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Methylcycloheptan-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. (4R)-4-Methylcycloheptan-1-one has also been studied for its potential anticancer properties. Studies have shown that (4R)-4-Methylcycloheptan-1-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
13609-59-1 |
|---|---|
Produktname |
(4R)-4-Methylcycloheptan-1-one |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
(4R)-4-methylcycloheptan-1-one |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
WXVNSHRGPVHBPD-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1CCCC(=O)CC1 |
SMILES |
CC1CCCC(=O)CC1 |
Kanonische SMILES |
CC1CCCC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







